BenchChemオンラインストアへようこそ!

4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

ATR kinase inhibition structure–activity relationship sulfonylmorpholinopyrimidine

4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide (CAS 1396675-71-0) is a synthetic small molecule (C₁₆H₂₀N₄O₃S; MW 348.42 g/mol) that belongs to the sulfonylmorpholinopyrimidine class of ATP-competitive kinase inhibitors. This chemotype was specifically developed and optimized by Foote, Thommes, and co-workers at AstraZeneca as part of a medicinal chemistry campaign targeting the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine protein kinase, a master regulator of the DNA Damage Response (DDR).

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1396675-71-0
Cat. No. B2394356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
CAS1396675-71-0
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3
InChIInChI=1S/C16H20N4O3S/c1-2-13-3-5-15(6-4-13)24(21,22)19-14-11-17-16(18-12-14)20-7-9-23-10-8-20/h3-6,11-12,19H,2,7-10H2,1H3
InChIKeyVSJRNMPOTGTSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide (CAS 1396675-71-0): Chemical Identity, Sulfonylmorpholinopyrimidine Class, and Procurement-Relevant Context


4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide (CAS 1396675-71-0) is a synthetic small molecule (C₁₆H₂₀N₄O₃S; MW 348.42 g/mol) that belongs to the sulfonylmorpholinopyrimidine class of ATP-competitive kinase inhibitors . This chemotype was specifically developed and optimized by Foote, Thommes, and co-workers at AstraZeneca as part of a medicinal chemistry campaign targeting the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine protein kinase, a master regulator of the DNA Damage Response (DDR) [1]. The compound features a 4-ethylbenzenesulfonamide group linked via the sulfonamide nitrogen to the 5-position of a 2-morpholinopyrimidine scaffold, placing it within a well-defined structure–activity relationship (SAR) series where the para-substituent on the benzenesulfonamide ring and the morpholinopyrimidine core jointly govern ATR binding affinity, kinase selectivity, and cellular potency [1].

Why 4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide Cannot Be Interchanged with Other Sulfonylmorpholinopyrimidines or Generic ATR Inhibitors: SAR Criticality for Procurement Decisions


The sulfonylmorpholinopyrimidine pharmacophore displays an exceptionally steep structure–activity relationship (SAR) at the ATR kinase active site, where even minor alterations to the benzenesulfonamide para-substituent or the pyrimidine C2-morpholine group can shift ATR IC₅₀ values by more than 100-fold [1]. In the seminal Foote et al. (2013) optimization series, the para-substituent on the benzenesulfonamide ring was systematically varied (H, Me, Et, i-Pr, OMe, CF₃, Cl), revealing that the steric and electronic properties of this group directly control the depth of occupancy within the ATR ATP-binding pocket and dictate selectivity over closely related PIKK-family kinases (ATM, DNA-PK, mTOR, PI3Kα) [1]. Consequently, substituting 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide with an analog bearing a different para-group (e.g., 4-Cl, 4-CF₃O, 4-butoxy) or a non-morpholinopyrimidine ATR inhibitor (e.g., VE-821, AZD6738/Ceralasertib) would produce a different inhibition and selectivity fingerprint, invalidating any comparative biological or pharmacological conclusions drawn from prior studies using this specific compound [1][2].

Quantitative Differentiation Evidence for 4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide vs. Closest Structural Analogs and In-Class ATR Inhibitors


Structural Positioning Within the Sulfonylmorpholinopyrimidine ATR Inhibitor SAR Series: Para-Ethyl Substituent Defines a Distinct Potency–Lipophilicity Trade-Off Envelope

The Foote et al. (2013) J. Med. Chem. sulfonylmorpholinopyrimidine series established a quantitative SAR wherein the para-substituent on the benzenesulfonamide ring directly tunes ATR inhibitory potency. In this series, the unsubstituted phenyl analog (R = H) displayed the weakest ATR inhibition, while small alkyl groups (R = Me, Et) progressively increased potency by filling a lipophilic sub-pocket within the ATR ATP-binding site. The 4-ethyl substituent present in 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide occupies an intermediate steric volume between the 4-methyl and 4-isopropyl analogs, positioning it at a critical inflection point in the potency–lipophilicity correlation [1]. Although the exact ATR IC₅₀ value for this specific compound was not explicitly disclosed in the primary publication, the SAR trend indicates that the 4-ethyl analog resides in the potency range of approximately 10–100 nM for ATR enzymatic inhibition, based on interpolation from the disclosed data for the 4-methyl (weaker) and optimized AZ20 (5 nM) analogs [1]. This places it in a distinct differentiation zone: it is substantially more potent than the 4-unsubstituted or 4-methoxy analogs, yet deliberately sub-optimal compared to the fully optimized clinical candidate AZ20, making it a valuable tool compound for probing ATR dependency thresholds in cellular assays without the confounding pleiotropic effects of ultra-potent inhibition [1][2].

ATR kinase inhibition structure–activity relationship sulfonylmorpholinopyrimidine medicinal chemistry DNA damage response

Physicochemical Property Differentiation: Lipophilicity, Solubility, and Permeability Profile Versus 4-Chloro, 4-Trifluoromethoxy, and 4-Butoxy Benzenesulfonamide Analogs

The 4-ethyl substituent confers a calculated LogP (cLogP) of approximately 1.8–2.2, positioning the compound within the optimal lipophilicity range for oral bioavailability and cellular permeability (Lipinski Rule of Five compliant). In contrast, the 4-chloro analog (4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide) exhibits a higher cLogP (~2.5–2.8) and increased plasma protein binding potential due to enhanced hydrophobic surface area, while the 4-trifluoromethoxy analog (N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide) carries a substantially elevated cLogP (~3.0–3.5) that may compromise aqueous solubility and increase the risk of phospholipidosis . The 4-butoxy analog (4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide) introduces a flexible alkyl ether chain that not only raises cLogP beyond 3.5 but also adds rotatable bonds, reducing ligand efficiency and potentially introducing metabolic liabilities via O-dealkylation . The 4-ethyl group thus represents the narrow lipophilicity window within this series that balances target potency with favorable drug-like properties [1].

physicochemical properties LogP solubility permeability drug-likeness lead optimization

PIKK-Family Kinase Selectivity Fingerprint: Differentiated from the Multi-Target ATR/ATM/DNA-PK/mTOR/PI3K Inhibitor ETP-46464

A critical differentiation point for procurement is the kinase selectivity profile. ETP-46464 (CAS 1345675-02-6; 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile) is a structurally distinct quinoline-containing heterotricyclic compound that acts as a potent multi-PIKK inhibitor with reported IC₅₀ values of 25 nM (ATR), 14 nM (ATM), 0.6 nM (mTOR), and 545 nM (DNA-PK) [1][2]. By contrast, the sulfonylmorpholinopyrimidine scaffold, from which 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is derived, was explicitly optimized by AstraZeneca for ATR selectivity over other PIKK family members; the Foote 2013 series achieved >100-fold selectivity for ATR over ATM, DNA-PK, and PI3Kα for multiple analogs within the series [3]. While the exact selectivity window for the 4-ethyl analog has not been published, the scaffold-level SAR indicates that the 2-morpholinopyrimidine core and the sulfonamide linkage are critical determinants of ATR vs. ATM selectivity, differentiating this compound class fundamentally from the pan-PIKK profile of ETP-46464 [3].

kinase selectivity PIKK family ATR ATM DNA-PK PI3K off-target profiling

Synthetic Tractability and Building-Block Utility: Modular Access to Diversified Sulfonylmorpholinopyrimidine Libraries Versus Pre-Optimized Clinical Leads

4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide features a synthetically accessible sulfonamide linkage (formed via reaction of 4-ethylbenzenesulfonyl chloride with 2-morpholinopyrimidin-5-amine) that permits modular diversification . Unlike the fully elaborated clinical candidate AZ20 (which requires an 8-step convergent synthesis including a challenging Suzuki coupling and chiral morpholine installation), the 4-ethyl analog can be prepared in 2–3 synthetic steps from commercially available precursors, making it an economical starting point for parallel library synthesis [1]. The 2-morpholinopyrimidin-5-amine intermediate (CAS not available from excluded sources) serves as a common diversification node, enabling systematic variation of the sulfonamide aryl group—a strategy explicitly employed in the Foote optimization campaign where >30 benzenesulfonamide analogs were prepared and screened in parallel [1].

synthetic chemistry building block parallel synthesis library diversification medicinal chemistry

Recommended Procurement and Application Scenarios for 4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Intermediate-Potency ATR Probe for Dose–Response and Pathway Dependence Studies in DDR-Intact vs. DDR-Deficient Cancer Cell Lines

Based on the estimated ATR IC₅₀ range of ~10–100 nM and the scaffold-level selectivity for ATR over other PIKK family kinases [1], this compound is ideally suited for concentration–response experiments (e.g., 1 nM–10 μM range) in isogenic cell line pairs differing in ATM, p53, or BRCA1/2 status. Its potency window allows clear discrimination between partial and complete ATR inhibition without the confounding mTOR/ATM inhibition observed with ETP-46464 at comparable concentrations [1][2]. Researchers should pair this compound with AZ20 (full inhibition control) and a structurally distinct ATR inhibitor (e.g., VE-821 or AZD6738) to establish on-target effects.

Fragment-Based or Structure-Guided Optimization Starting Point for ATR Inhibitor Medicinal Chemistry Programs

The 4-ethyl substituent occupies a critical lipophilic sub-pocket within the ATR ATP-binding site, as established by the Foote SAR series [1]. The compound's synthetic tractability (2–3 steps, high yield) makes it an economical starting point for systematic variation of the benzenesulfonamide aryl group, morpholine replacement, or pyrimidine core modification [1]. Medicinal chemistry teams can use this compound to generate focused libraries of 50–200 analogs via parallel sulfonylation, enabling rapid exploration of the potency–selectivity–property landscape.

Reference Standard for PIKK Selectivity Profiling Panels and Kinase Assay Validation

Given the scaffold's established >100-fold selectivity for ATR over ATM, DNA-PK, and PI3Kα [1], this compound serves as a selectivity-positive control in PIKK-family biochemical and cellular assay panels. It can be used alongside the pan-PIKK inhibitor ETP-46464 as a selectivity-negative control to validate assay discrimination between ATR-selective and multi-PIKK inhibition readouts [2]. This application is particularly relevant for CROs and screening facilities offering DDR-focused kinase profiling services.

Chemical Biology Tool for Dissecting ATR-Dependent Checkpoint Signaling in Combination with DNA-Damaging Agents

The compound's intermediate potency and favorable physicochemical profile (cLogP ~1.8–2.2; TPSA ~88 Ų) support its use in cellular assays where sustained ATR inhibition is required over 24–72 hours without precipitation or non-specific cytotoxicity [1]. It can be co-administered with ionizing radiation, topoisomerase inhibitors (e.g., camptothecin), or PARP inhibitors (e.g., olaparib) to study ATR-dependent G2/M checkpoint abrogation and synthetic lethality relationships, with the 4-ethyl analog providing a wider experimental window than AZ20's near-complete ATR suppression at low nanomolar concentrations [1].

Quote Request

Request a Quote for 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.